4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylicaciddihydrochloride
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Overview
Description
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride is a chemical compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrazine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolo[1,5-a]pyrazine derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride
- 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]diazepine carboxylates
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
Uniqueness
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H11Cl2N3O2 |
---|---|
Molecular Weight |
240.08 g/mol |
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C7H9N3O2.2ClH/c11-7(12)6-5-1-2-9-10(5)4-3-8-6;;/h1-2,6,8H,3-4H2,(H,11,12);2*1H |
InChI Key |
MBQLLNDNRPMYIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC=N2)C(N1)C(=O)O.Cl.Cl |
Origin of Product |
United States |
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